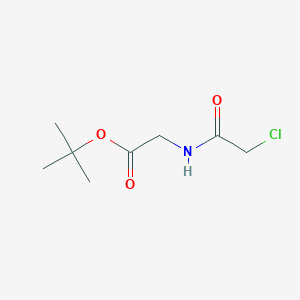

Tert-butyl 2-(2-chloroacetamido)acetate

Description

Significance of Alpha-Haloacetamides in Advanced Organic Chemistry

Alpha-haloacetamides are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to an acetamide (B32628) group. This structural motif imparts a unique reactivity profile, making them valuable intermediates in a variety of synthetic transformations. The electron-withdrawing nature of the adjacent amide functionality enhances the electrophilicity of the alpha-carbon, rendering it susceptible to nucleophilic attack. researchgate.netresearchgate.netnih.gov This reactivity is central to their utility as potent alkylating agents for a wide range of nucleophiles, including amines, thiols, and carbanions. researchgate.netnih.gov

The versatility of alpha-haloacetamides extends to their participation in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.netbeilstein-journals.orgnih.govresearchgate.netnih.gov Their ability to act as precursors for the formation of nitrogen-containing rings has been extensively explored. Furthermore, the reactivity of the carbon-halogen bond allows for their involvement in various coupling and cycloaddition reactions, expanding the repertoire of synthetic chemists for constructing intricate molecular frameworks. The controlled introduction of the chloroacetamido moiety, as seen in tert-butyl 2-(2-chloroacetamido)acetate, provides a reactive handle for subsequent chemical modifications.

Role of Amino Acid Derivatives as Versatile Synthetic Precursors

Amino acids and their derivatives are fundamental building blocks in nature, forming the basis of peptides and proteins. In the realm of organic synthesis, their utility extends far beyond their biological roles. Amino acid derivatives serve as chiral synthons, providing a readily available source of stereocenters for the asymmetric synthesis of complex molecules. peptide.com Their inherent chirality can be leveraged to induce stereoselectivity in a wide array of chemical reactions.

The presence of both an amino and a carboxylic acid group (or their protected forms) in amino acid derivatives allows for a diverse range of chemical transformations. These functional groups can be selectively modified to introduce new functionalities or to participate in peptide bond formation. chemimpex.comnbinno.com For instance, the amino group can be acylated, alkylated, or used in the formation of imines, while the carboxylic acid can be esterified, converted to an amide, or reduced to an alcohol. This dual functionality makes them invaluable in the construction of peptidomimetics, natural products, and pharmaceutical agents. this compound, as a derivative of glycine (B1666218), embodies this versatility, offering both the reactivity of the chloroacetamide and the structural scaffold of an amino acid ester. chemimpex.comnbinno.com

Strategic Application of Tert-butyl Esters as Protecting Groups in Complex Molecule Construction

In the intricate art of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular target. fiveable.mewikipedia.orgnumberanalytics.com Protecting groups are temporary modifications of functional groups that prevent them from undergoing unwanted reactions during a synthetic sequence. The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its unique stability and cleavage characteristics. fiveable.me

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[(2-chloroacetyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUOTPQPSKNCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 2 Chloroacetamido Acetate

Established Preparation Routes from Glycine (B1666218) Derivatives

The synthesis of Tert-butyl 2-(2-chloroacetamido)acetate typically begins with the N-acylation of tert-butyl glycinate (B8599266), the tert-butyl ester of the amino acid glycine. This reaction involves the formation of an amide bond between the amino group of the glycine derivative and a chloroacetyl group.

Biphasic Reaction Systems for N-Acylation

A common and effective method for the N-acylation of amino esters is the use of a biphasic system, often referred to as the Schotten-Baumann reaction condition. This technique involves an aqueous phase, typically containing the amino acid ester salt and a base, and an immiscible organic solvent phase containing the acylating agent, chloroacetyl chloride.

The reaction proceeds at the interface of the two layers. The base in the aqueous phase neutralizes the hydrogen chloride (HCl) that is generated as a byproduct of the acylation, preventing the protonation of the unreacted amine and allowing the reaction to proceed to completion. The organic solvent dissolves the chloroacetyl chloride and the final product, facilitating the reaction and subsequent separation. A similar approach has been documented for the synthesis of the related compound, N-(2-chloroacetyl)glycine, where a solution of sodium hydroxide (B78521) is used to maintain pH while chloroacetyl chloride is added. nih.gov

Key advantages of this method include:

Rapid Reaction Rates: The large interfacial area allows for efficient interaction between reactants.

High Yields: By continuously removing the HCl byproduct, the equilibrium is driven towards product formation.

Simple Work-up: The product is easily isolated from the organic phase after separation of the layers.

Optimization of Base Catalysis (e.g., Potassium Carbonate) in Synthesis Protocols

The choice of base is critical for optimizing the N-acylation reaction. While strong bases like sodium hydroxide are effective, milder bases such as potassium carbonate (K2CO3) have been shown to be highly efficient catalysts for acylation reactions. researchgate.net Potassium carbonate is particularly advantageous as it is less harsh, reducing the risk of hydrolysis of the ester group in the starting material and the product. researchgate.net

In a typical protocol, tert-butyl glycinate hydrochloride is dissolved in a suitable solvent, and an aqueous solution of potassium carbonate is added to neutralize the hydrochloride and act as the base for the acylation reaction. Chloroacetyl chloride, dissolved in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297), is then added slowly to the mixture. The use of potassium carbonate provides a convenient and effective method for synthesizing the target compound with high yields. nih.gov Studies on CO2 capture have also highlighted the interaction between glycine and potassium carbonate in aqueous solutions, demonstrating the ability of K2CO3 to deprotonate the amino acid, a crucial step for subsequent acylation. osti.gov

Methodological Enhancements for Chloroacetylation Reactions

To improve the efficiency, yield, and purity of this compound, researchers have focused on optimizing various reaction parameters and exploring advanced catalytic systems.

Influence of Reaction Conditions on Yield and Purity (Temperature, Solvent Systems)

Reaction conditions play a significant role in the outcome of the chloroacetylation.

Temperature: The N-acylation is typically an exothermic reaction. Maintaining a low temperature, often between 0 and 10 °C, during the addition of chloroacetyl chloride is crucial to minimize side reactions and prevent the degradation of reactants and products. After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion.

Table 1: Effect of Solvent on Amidation Yield

| Solvent | Relative Yield (%) | Notes |

|---|---|---|

| Solvent-Free | ~78% | Environmentally benign, avoids organic solvents. |

| Toluene | Sluggish | Lower reaction efficiency observed. |

| Xylene | Sluggish | Lower reaction efficiency observed. |

| Dioxane | Sluggish | Lower reaction efficiency observed. |

| THF | Sluggish | Lower reaction efficiency observed. |

Data adapted from analogous amidation reactions to illustrate solvent effects. researchgate.net

Exploration of Catalysts for Improved Efficiency and Selectivity (e.g., EDCI/HOBt, DCC/DMAP)

For challenging amide bond formations, particularly with less reactive starting materials, modern coupling reagents are often employed. These reagents activate the carboxylic acid (chloroacetic acid in this case) to facilitate its reaction with the amine (tert-butyl glycinate).

Commonly used catalytic systems include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Dicyclohexylcarbodiimide (DCC) are widely used. google.compeptide.com EDCI is often preferred because its urea (B33335) byproduct is water-soluble, simplifying purification. researchgate.net

Additives: To improve efficiency and prevent side reactions like racemization, carbodiimides are frequently used in combination with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP). peptide.comnih.gov

The reaction mechanism involves the carbodiimide (B86325) activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the desired amide. The presence of HOBt can lead to the formation of an activated HOBt ester, which is less prone to side reactions. nih.gov DMAP can act as an acyl transfer agent, further enhancing the reaction rate. nih.gov A combination of EDCI, DMAP, and a catalytic amount of HOBt has been shown to be highly effective for the synthesis of amide derivatives, even with electron-deficient amines. nih.govnih.gov

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent System | Key Features | Byproduct Characteristics |

|---|---|---|

| DCC/DMAP | Effective coupling system. | Dicyclohexylurea byproduct is insoluble in most organic solvents. peptide.com |

| EDCI/HOBt | Minimizes side reactions and racemization. | EDCI byproduct is water-soluble, simplifying work-up. peptide.comresearchgate.net |

Green Chemistry Principles in N-Chloroacetylation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov These principles can be applied to the synthesis of this compound.

Key green chemistry considerations include:

Safer Solvents: One of the core principles is to make the use of auxiliary substances like organic solvents unnecessary or innocuous. Conducting the chloroacetylation in an aqueous medium, such as a phosphate (B84403) buffer, aligns with this principle by using water, considered the most preferred green solvent. tandfonline.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Direct acylation with chloroacetyl chloride is relatively atom-economical, though it produces HCl as a byproduct.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. epa.govacs.org While the bases in the Schotten-Baumann reaction are often used in stoichiometric or excess amounts to neutralize HCl, exploring catalytic systems that can be regenerated and reused would be a significant green advancement.

Waste Prevention: It is better to prevent waste than to treat it after it has been created. epa.gov Aqueous-based syntheses can simplify product isolation and minimize the generation of organic solvent waste. tandfonline.com

A reported green chemical route for N-chloroacetylation utilizes a phosphate buffer as the reaction medium, avoiding traditional dipolar aprotic solvents and metal catalysts. This method demonstrates that the reaction can be carried out efficiently in an aqueous environment, with high yields achieved in a short time frame, highlighting a practical application of green chemistry principles to this class of reactions. tandfonline.com

Development of Metal-Free and Bio-compatible Protocols

The advancement of synthetic chemistry towards greener and more biologically compatible processes has led to the development of metal-free protocols for N-chloroacetylation. tandfonline.comtandfonline.com A highly efficient and chemoselective method for the N-chloroacetylation of amino compounds, which can be applied to the synthesis of this compound, utilizes chloroacetyl chloride in a phosphate buffer. tandfonline.com This reaction proceeds rapidly, often within 20 minutes, under neutral conditions, which are inherently bio-compatible. tandfonline.comtandfonline.com

This approach is notable for its operational simplicity and avoidance of toxic metal catalysts, which are often difficult to remove from the final product. tandfonline.com The use of an aqueous buffer system not only aligns with green chemistry principles but also facilitates direct application in bioconjugation reactions under physiological conditions. tandfonline.com The resulting acylated products are typically obtained in high yields and can often be isolated without the need for chromatographic purification, making the process scalable and robust. tandfonline.comtandfonline.com This methodology represents a significant step forward, providing a metal-free, eco-friendly, and efficient route for synthesis. tandfonline.com

Achievement of Chemoselective Acylation in Polyfunctional Substrates

A key challenge in the synthesis of complex molecules is achieving chemoselectivity—the ability to react with one functional group in the presence of others. The synthesis of this compound from its amino ester precursor is a prime example where N-acylation must be favored over any potential side reactions.

The protocol using chloroacetyl chloride in a phosphate buffer has demonstrated exceptional chemoselectivity. tandfonline.comtandfonline.com In intermolecular competition studies, anilines and aliphatic amines were shown to be selectively N-chloroacylated in the presence of alcohols and phenols. tandfonline.com When applied to polyfunctional substrates such as amino alcohols, the reaction yields the N-chloroacylated product exclusively, with no competing O-acylation observed. tandfonline.comtandfonline.com

Synthesis of Key Precursors: Tert-butyl Chloroacetate

The availability of the key precursor, tert-butyl chloroacetate, is critical for the synthesis of the target molecule. Several effective methods for its preparation have been established. htdchem.comgoogle.comguidechem.com

One common laboratory-scale method involves the reaction of chloroacetyl chloride with tert-butanol (B103910) . This esterification is typically conducted in the presence of a base, such as N,N-dimethylaniline or pyridine, to scavenge the HCl byproduct. guidechem.comorgsyn.org This procedure can yield the desired ester in moderate amounts, with reported yields around 63%. guidechem.com

A second major route, often favored for larger-scale industrial production, is the acid-catalyzed addition of chloroacetic acid to isobutylene . google.comgoogle.com This method avoids the formation of HCl. Variations include using a strong acid ion exchange resin as a catalyst in a solvent like dichloromethane or employing a catalyst-free system at elevated temperature (80–110 °C) and pressure (3–12 bar). google.comgoogle.com More recent advancements include a microwave-assisted synthesis from chloroacetic acid and tert-butanol using hydrated sodium bisulfate as a catalyst, which can achieve yields as high as 87% in just 10 minutes. guidechem.com

The selection of a synthetic method depends on factors such as the desired scale, available equipment, and cost considerations.

| Precursors | Reagents/Conditions | Yield | Reference |

| Chloroacetyl chloride, tert-butanol | N,N-dimethylaniline, Temp < 30 °C | 63% | guidechem.com |

| Chloroacetic acid, Isobutylene | Strong acid ion exchange resin, CH₂Cl₂, 20-35 °C | Not specified | google.com |

| Chloroacetic acid, Isobutylene | Catalyst-free, 80-110 °C, 3-12 bar | Not specified | google.com |

| Chloroacetic acid, tert-butanol | Hydrated sodium bisulfate, Microwave (250 W), 10 min | 87% | guidechem.com |

Chemical Reactivity and Mechanistic Investigations of the Chloroacetamido Moiety

Nucleophilic Substitution Reactions at the Alpha-Carbon Position

The primary mode of reactivity for the chloroacetamido moiety involves the nucleophilic substitution of the chlorine atom at the alpha-carbon. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted step, a nucleophile attacks the carbon atom, leading to the displacement of the chloride leaving group. wou.edufiu.edu The reaction is sensitive to the nature of the nucleophile, the solvent, and steric factors within the substrate. fiu.eduutexas.edu

The electrophilic alpha-carbon of the chloroacetyl group readily reacts with various heteroatom nucleophiles.

Oxygen Nucleophiles: Reagents such as hydroxide (B78521) or alkoxide ions can displace the chloride to form the corresponding hydroxy- or alkoxy-acetamido derivatives. These reactions are fundamental examples of SN2 substitutions at an sp³-hybridized carbon.

Nitrogen Nucleophiles: Amines and related nitrogen-containing compounds are effective nucleophiles for this transformation. The reaction with ammonia (B1221849) or primary/secondary amines yields glycine (B1666218) derivatives and other more complex amino acid structures. This reactivity is crucial in peptide chemistry and the synthesis of nitrogen-containing heterocycles.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols, are particularly reactive towards the chloroacetamido group. The reaction of N-terminal 2-chloroacetyl peptides with cysteine residues is a well-established method for forming thioether linkages, leading to macrocyclization. nih.gov Thioesters of N-substituted glycine have also been synthesized and utilized as thioacylating agents. rsc.org

The general reactivity trend for these nucleophiles often follows their relative nucleophilicity, with thiols generally being more reactive than amines, which are in turn more reactive than alcohols or water.

| Nucleophile Type | Example Nucleophile | Product Type | Significance |

|---|---|---|---|

| Oxygen | Hydroxide (OH⁻) | Hydroxyacetamido derivative | Hydrolysis product |

| Nitrogen | Amine (R-NH₂) | Substituted glycinamide (B1583983) derivative | Peptide modification, synthesis of N-heterocycles |

| Sulfur | Cysteine Thiol (R-SH) | Thioether linkage | Peptide macrocyclization nih.gov |

The tert-butyl group is a bulky aliphatic motif known for exerting significant steric hindrance. researchgate.netrsc.org In the context of tert-butyl 2-(2-chloroacetamido)acetate, this group influences the reactivity at the alpha-carbon of the chloroacetyl moiety.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. However, its electronic effect on the distant chloroacetamido reactive center is generally considered minimal compared to its pronounced steric influence. The reactivity is dominated by the electrophilicity of the alpha-carbon, which is primarily activated by the adjacent carbonyl and the electronegative chlorine atom. The stability conferred by the tert-butyl group can be advantageous in preventing unwanted side reactions or decomposition. researchgate.netmdpi.com

Intramolecular Cyclization Pathways

When a suitable nucleophile is present within the same molecule, N-chloroacetyl amino acid derivatives can undergo intramolecular cyclization. These reactions are powerful methods for synthesizing various heterocyclic structures, with the regiochemical and stereochemical outcomes being of significant interest.

One of the most important intramolecular reactions of N-chloroacetyl amino acid derivatives is the base-assisted cyclization to form β-lactams (2-azetidinones). researchgate.net This transformation involves the deprotonation of the amide nitrogen, which then acts as an internal nucleophile. This nucleophile attacks the alpha-carbon, displacing the chloride in a 4-exo-tet cyclization. researchgate.netmdpi.com This intramolecular Nα-Cα alkylation is a key strategy for synthesizing 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinone derivatives. nih.govresearchgate.net The reaction is typically promoted by bases such as cesium carbonate or sodium hydride. nih.gov

| Starting Material | Typical Base | Solvent | Product | Reference |

|---|---|---|---|---|

| N-chloroacetyl amino acid derivative | Cs₂CO₃ or NaH | CH₃CN or THF | 4-substituted-2-azetidinone | nih.gov |

When the parent amino acid is chiral, the stereochemical outcome of the cyclization becomes critical. The formation of β-lactams via Staudinger-type reactions or other cyclization methods often yields mixtures of cis and trans diastereomers. encyclopedia.pub The diastereoselectivity can be controlled by factors such as the choice of base, solvent polarity, and reaction temperature. encyclopedia.pub For instance, in some Staudinger reactions, non-polar solvents favor the formation of cis-β-lactams, while polar solvents can lead to a higher proportion of the trans isomer. encyclopedia.pub The inherent chirality of the amino acid precursor can direct the stereochemistry of the newly formed stereocenter in the β-lactam ring, making this a valuable method in asymmetric synthesis. nih.govnih.gov

Beyond β-lactams, the chloroacetamido moiety is a precursor to a variety of other heterocyclic systems.

Pyroglutamic Acid Derivatives: N-chloroacetylated amino acids can undergo a 5-exo-tet cyclization under basic conditions to furnish substituted pyroglutamic acids (5-oxopyrrolidine-2-carboxylic acids). researchgate.netmdpi.com This pathway competes with the 4-exo-tet cyclization that leads to β-lactams and is often favored when an enolizable group is present that facilitates the formation of the five-membered ring. researchgate.netmdpi.com Pyroglutamic acid itself is a versatile chiral building block in asymmetric synthesis. thieme-connect.deresearchgate.net

Thiazolidine-4-ones: These five-membered sulfur- and nitrogen-containing heterocycles can be synthesized via the reaction of a chloroacetamide with a sulfur-containing nucleophile. A common method involves the cyclocondensation of a Schiff base with thioglycolic acid. nih.govchemmethod.com Alternatively, a chloroacetyl derivative can react with a thioamide or thiourea, followed by intramolecular cyclization to yield the thiazolidinone ring. researchgate.netmdpi.com This class of compounds is of significant interest due to its broad range of biological activities. nih.govsemanticscholar.org

Amide Bond Activation and Transformation Chemistry

The conversion of the relatively inert amide group into other functionalities is a significant area of research in organic synthesis. nih.gov This section explores the strategies for activating the amide carbonyl for nucleophilic attack and the mechanistic details of its conversion to an ester, with a focus on the chloroacetamido group.

The diminished reactivity of the amide carbonyl carbon necessitates the use of electrophilic activators to facilitate nucleophilic addition. nih.gov These activators function by converting the amide's carbonyl oxygen into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon. Several strategies have been developed for this purpose. researchgate.net

One of the most common and effective methods involves the use of strong electrophiles such as triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base. nih.govorgsyn.org This treatment converts the tertiary amide into a highly reactive keteniminium ion intermediate. nih.gov This intermediate is a powerful electrophile that can readily react with a variety of nucleophiles. While direct studies on this compound are not prevalent, this general strategy is applicable to tertiary amides. nih.gov

Other activating agents that have been employed for amide activation include oxalyl chloride, phosphorus oxychloride (POCl₃), and other strong Lewis acids. researchgate.netnih.gov These reagents coordinate to the amide oxygen, leading to the formation of a highly electrophilic intermediate, which is then susceptible to nucleophilic attack. The choice of activating agent can influence the outcome of the reaction and the types of nucleophiles that can be employed.

The primary focus of reactivity studies on chloroacetamides has often been the nucleophilic substitution of the chlorine atom. researchgate.net The chloroacetamide moiety is considered a mild electrophile that can react with nucleophiles such as cysteine. acs.org However, activation of the amide carbonyl opens up a different pathway for reactivity, allowing for transformations that would otherwise be inaccessible.

| Activating Agent | Intermediate Species | Applicable Nucleophiles | Reference |

|---|---|---|---|

| Triflic Anhydride (Tf₂O) / Base | Keteniminium Ion | Alcohols, Amines, Azides, Carbon Nucleophiles | nih.gov |

| Phosphorus Oxychloride (POCl₃) | Vilsmeier-type Reagent | Aromatic Compounds, Alkenes | researchgate.net |

| Oxalyl Chloride | Acyloxyiminium Ion | Various Nucleophiles | nih.gov |

| Lewis Acids (e.g., Zn²⁺) | Coordinated Amide | Water (for hydrolysis) | nih.gov |

The conversion of an amide to an ester is a challenging transformation due to the high stability of the amide C-N bond. rsc.org This process generally requires harsh conditions or catalytic activation to proceed. Mechanistic investigations have shed light on several pathways for this conversion.

One prominent mechanism involves the acid-catalyzed hydrolysis of the amide to a carboxylic acid, followed by esterification. The initial step is the protonation of the amide carbonyl oxygen, which increases its electrophilicity. youtube.com A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine yield the carboxylic acid. youtube.com This carboxylic acid can then be converted to the corresponding ester under standard esterification conditions. It is important to note that under acidic conditions, the liberated amine is protonated, rendering the reverse reaction unfavorable. youtube.com

Transition metal-catalyzed reactions have emerged as a powerful tool for amide-to-ester conversions under milder conditions. For instance, nickel-catalyzed activation of the amide C-N bond has been reported. rsc.org The proposed mechanism involves the oxidative addition of the amide C-N bond to a low-valent nickel complex. This is followed by ligand exchange with an alcohol and subsequent reductive elimination to furnish the ester and regenerate the nickel catalyst.

Another approach involves the in-situ generation of a more reactive acylating agent from the amide. This can be achieved by reacting the amide with an electrophilic reagent. The resulting activated intermediate can then react with an alcohol to form the ester.

| Method | Key Steps | Reaction Conditions | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis and Esterification | Protonation of carbonyl, nucleophilic attack by water, elimination of amine, esterification | Strongly acidic, high temperatures | youtube.com |

| Transition Metal Catalysis (e.g., Nickel) | Oxidative addition of C-N bond, ligand exchange, reductive elimination | Milder conditions, presence of a suitable catalyst and ligand | rsc.org |

| Intramolecular Aminolysis ("Backbiting") | Intramolecular nucleophilic attack by the N-terminal amine | pH-dependent, significant at neutral pH | rsc.org |

Applications of Tert Butyl 2 2 Chloroacetamido Acetate As a Versatile Synthetic Intermediate

Integration in Peptide and Protected Amine Synthesis

The unique structure of tert-butyl 2-(2-chloroacetamido)acetate allows for its seamless integration into synthetic routes for peptides and other amine-containing compounds, offering handles for both protection and further functionalization.

Utility as a Precursor for N-Boc Protected Amine Systems

The tert-butyl ester moiety of the compound is structurally related to the widely used tert-butyloxycarbonyl (Boc) protecting group. Both rely on the tert-butyl group, which is stable under many reaction conditions but can be selectively removed with moderate acids like trifluoroacetic acid (TFA). peptide.com This makes this compound a useful precursor for introducing a protected glycine-like unit into a molecule.

The chloroacetamide functional group can react with a primary or secondary amine, forming a new carbon-nitrogen bond. The resulting product contains a tert-butyl ester-protected carboxylic acid, which can be deprotected in a later step to reveal a free carboxylic acid for further coupling reactions, such as amide bond formation. This strategy is valuable in the stepwise synthesis of complex molecules where selective protection and deprotection are required. Glycine (B1666218) tert-butyl ester itself is a key intermediate in peptide synthesis, and methods to produce it often involve precursors like tert-butyl chloroacetate, a related α-haloester. orgsyn.orggoogle.com

Relevance in Solid Phase Synthesis Methodologies for Peptide Analogs

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated construction of peptide chains on an insoluble resin support. peptide.com The chloroacetyl group is a well-established functional handle in SPPS for the N-terminal capping of peptide chains or for the alkylation of side chains. google.comrsc.org

This compound can be employed in SPPS to introduce a functionalized glycine unit. For example, the chloroacetyl group can be used to cap the N-terminus of a resin-bound peptide. rsc.org This modification introduces a tert-butyl protected acetate (B1210297) group, which can be subsequently deprotected to allow for the attachment of other molecules or to facilitate cyclization. The chloroacetyl group readily reacts with nucleophilic side chains, such as the thiol group of cysteine, to form stable thioether linkages, a common strategy for creating cyclic peptides or attaching peptides to carrier proteins. google.com

| Application Area | Functional Group Utilized | Purpose |

| N-Boc Systems | tert-Butyl Ester | Acid-labile protecting group for carboxylic acid. |

| SPPS Capping | Chloroacetamide | N-terminal modification of peptide chains. |

| Peptide Cyclization | Chloroacetamide | Reaction with nucleophilic side-chains (e.g., cysteine). |

Building Block for Advanced Organic Scaffolds

Beyond peptide chemistry, the dual reactivity of this compound makes it an ideal building block for creating sophisticated, three-dimensional molecules such as macrocyclic ligands and functionalized supramolecular systems.

Application in Palladium-Catalyzed Carbon-Nitrogen Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The Suzuki-Miyaura coupling, for instance, has been successfully applied to the α-arylation of 2-chloroacetamides, where the C-Cl bond acts as the electrophilic site. acs.orgnih.govnih.gov

In this context, this compound can serve as the electrophilic partner in C-N bond-forming reactions. Under palladium catalysis, the chloroacetamide moiety can react with various amines or other nitrogen nucleophiles. This allows for the direct attachment of the (tert-butoxycarbonylmethyl)acetamido fragment to a wide range of substrates, providing a route to highly functionalized molecules that would be difficult to access through other methods. The reaction typically proceeds under mild conditions and tolerates a variety of functional groups. acs.orgnih.gov

Synthesis of Macrocyclic Ligands (e.g., Tetraazacyclododecane Derivatives)

Macrocyclic polyamines, such as 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), are fundamental scaffolds for creating chelating agents used in medical imaging and other applications. lew.ro Functionalization of the amine groups on the cyclen ring is crucial for tuning the properties of the resulting metal complexes.

This compound and its close analog, tert-butyl bromoacetate, are excellent alkylating agents for this purpose. nih.govorgsyn.org In a typical synthesis, cyclen is reacted with multiple equivalents of the alkylating agent in the presence of a weak base. The chloroacetyl group reacts with the secondary amines of the cyclen ring to attach the tert-butyl acetate side arms. This reaction can be controlled to achieve selective tri-alkylation, leaving one nitrogen free for conjugation to a biomolecule. nih.gov The resulting ligand, such as DO3A-tris(t-Bu ester), is a key precursor for many contrast agents. nih.govnih.gov The tert-butyl ester groups are stable during the alkylation but can be easily hydrolyzed under acidic conditions to yield the final carboxylic acid chelating groups. nih.gov

| Reaction | Substrate | Reagent | Product Application |

| N-Alkylation | 1,4,7,10-Tetraazacyclododecane (Cyclen) | Tert-butyl bromoacetate | Precursor for MRI contrast agents. nih.govnih.gov |

| N-Alkylation | Cyclen | Tert-butyl bromoacetate | Scaffold for bifunctional chelates. orgsyn.org |

Incorporation into Calixarene (B151959) Structures and Other Supramolecular Systems

Calixarenes are macrocyclic compounds that serve as versatile platforms in supramolecular chemistry due to their unique three-dimensional, basket-like shape. nih.govacs.orgresearchgate.net Their properties can be finely tuned by chemical modification of their "upper" (para) and "lower" (phenolic) rims. researchgate.netnih.gov Functionalization of the lower rim phenolic hydroxyl groups is a common strategy to create calixarene-based receptors for ions and neutral molecules. mdpi.comresearchgate.net

The electrophilic nature of the chloroacetyl group in this compound makes it an ideal reagent for the O-alkylation of the phenolic hydroxyls on the calixarene lower rim. This reaction introduces ester-terminated pendant arms, transforming the calixarene cavity and creating specific binding sites. mdpi.com The tert-butyl groups can be retained as bulky substituents or removed to generate carboxylic acid functionalities, further expanding the potential applications in molecular recognition, sensing, and catalysis. nankai.edu.cnnumberanalytics.com This synthetic versatility allows for the construction of highly complex and functional supramolecular hosts. mdpi.com

General Precursor for Diverse Nitrogen-Containing Heterocycles

The chloroacetamide functional group within this compound is a key electrophilic site that facilitates the synthesis of various nitrogen-containing heterocyclic systems. The reactivity of the α-chloro atom, which is susceptible to nucleophilic substitution, is the cornerstone of its utility as a precursor. This allows for the formation of new carbon-nitrogen or carbon-sulfur bonds, which are critical steps in the construction of heterocyclic rings.

The general strategy involves the reaction of the chloroacetamide moiety with a suitable binucleophilic reagent. The initial substitution of the chlorine atom is often followed by an intramolecular cyclization step, leading to the formation of the heterocyclic core. The chemical reactivity of N-aryl 2-chloroacetamides demonstrates that the chlorine atom is readily displaced by various nucleophiles, including those based on nitrogen, oxygen, or sulfur. researchgate.net This substitution can be followed by an intramolecular cyclization to yield diverse heterocyclic systems such as imidazoles, pyrroles, and thiazolidine-4-ones. researchgate.net

For instance, reaction with a reagent containing both a thiol and an amine group, such as thiourea, can lead to the formation of aminothiazole rings through a Hantzsch-type synthesis. nih.gov Similarly, reaction with reagents providing two nitrogen nucleophiles can pave the way for five or six-membered rings containing multiple nitrogen atoms. The tert-butyl ester group in the molecule provides a handle for further modifications or can be removed under acidic conditions after the heterocyclic core has been assembled. This versatility makes this compound an attractive starting material for generating libraries of heterocyclic compounds for various research applications.

Functionalization for Targeted Chemical Modifications

The distinct chemical properties of this compound make it a valuable reagent for the deliberate modification of larger molecules. It allows for the introduction of specific functionalities that can alter the properties of the target molecule or enable it to interact with biological systems in a controlled manner.

Introduction of Amide Linkages in Synthetic Targets

This compound can be utilized to introduce amide linkages into synthetic targets through two primary strategies. First, the chloroacetyl group serves as an efficient acylating agent for primary and secondary amines. The reaction between an amine and chloroacetyl chloride is a standard method for preparing chloroacetamide derivatives, forming a stable amide bond. researchgate.netgoogle.com This process, known as chloroacetylation, can be applied to a wide range of amine-containing molecules. researchgate.net

Secondly, the entire this compound molecule can act as a building block. The reactive chlorine atom can be displaced by a nucleophile (e.g., an amine, thiol, or alcohol) on a target molecule. This reaction results in the incorporation of a glycine tert-butyl ester fragment connected via an amide linkage. This approach is particularly useful for introducing a protected amino acid residue into a larger structure, which can be deprotected and further functionalized in subsequent synthetic steps. The synthesis of various N-aryl 2-chloroacetamides through the chloroacetylation of the corresponding aryl amine highlights the robustness of this amide bond formation. researchgate.net

Covalent Binding Strategies in Chemical Probe Development (e.g., Cysteine Alkylation)

The chloroacetamide moiety is a well-established reactive group, or "warhead," for forming covalent bonds with nucleophilic amino acid residues in proteins, most notably cysteine. nih.govnih.gov This makes this compound and similar chloroacetamide-containing molecules valuable tools in the development of chemical probes and targeted covalent inhibitors. nih.gov The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack by the thiolate side chain of a cysteine residue, resulting in an irreversible thioether bond. This process is known as cysteine alkylation. acs.orgthermofisher.com

This covalent binding strategy is central to activity-based protein profiling (ABPP) and the design of inhibitors that can achieve high potency and selectivity. By attaching a reporter tag (like a fluorophore or biotin) to a chloroacetamide-based probe, researchers can label, identify, and quantify specific cysteine-containing proteins in complex biological mixtures. acs.org Chloroacetamide is often preferred over other alkylating agents like iodoacetamide (B48618) because it is less reactive and more stable in solution, leading to more specific cysteine modification with fewer off-target reactions involving other amino acids. thermofisher.comnih.gov

| Alkylating Agent | Reactive Group | Key Features | Reference |

|---|---|---|---|

| Chloroacetamide (CAA) | -C(=O)CH₂Cl | Less reactive and more stable than iodoacetamide; results in more specific cysteine modification. | thermofisher.comnih.gov |

| Iodoacetamide (IAA) | -C(=O)CH₂I | Highly reactive, but can lead to more off-target labeling and side reactions (e.g., with methionine). | nih.govresearchgate.net |

| N-Ethylmaleimide (NEM) | Maleimide ring | Specific for sulfhydryl groups, forming a stable thioether linkage at pH 6.5-7.5. | researchgate.net |

| Acrylamide | -C(=O)CH=CH₂ | Forms a covalent bond via Michael addition to cysteine. | nih.gov |

Derivatization for Enhanced Synthetic Properties (e.g., PEGylation)

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, particularly proteins and peptides. nih.govnih.gov It can enhance solubility, increase stability against enzymatic degradation, and prolong circulation half-life by reducing renal clearance. nih.gov

This compound can serve as a key intermediate in PEGylation strategies. The chloroacetyl group provides a reactive handle for the attachment of a PEG chain. This is typically achieved by reacting the chloroacetamide-functionalized molecule with a PEG derivative that has been modified to contain a nucleophilic group, such as a thiol (PEG-SH) or an amine (PEG-NH2). The nucleophilic group on the PEG chain displaces the chlorine atom on the chloroacetamide moiety, forming a stable covalent bond and linking the PEG polymer to the substrate.

Strategies for Derivatization and Selective Functionalization

Modifications of the Chloroacetamido Group

The chloroacetyl group is a potent electrophile, making the α-carbon susceptible to attack by a wide array of nucleophiles. This reactivity is the foundation for introducing diverse functional groups onto the glycine (B1666218) backbone of the molecule.

The chemical reactivity of N-aryl 2-chloroacetamides is primarily defined by the facile replacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net This nucleophilic substitution reaction is a cornerstone for derivatizing tert-butyl 2-(2-chloroacetamido)acetate. A variety of nucleophiles, particularly those based on oxygen, nitrogen, and sulfur, can be employed to displace the chloride and form a new covalent bond. researchgate.netresearchgate.net This transformation converts the reactive chloroacetamide into a stable, functionalized derivative, effectively building molecular complexity. For instance, reaction with thiols can introduce thioether linkages, while amines can be used to form diamine structures or introduce heterocyclic moieties.

Table 1: Examples of Nucleophilic Substitution on the Chloroacetamido Moiety

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Sulfur | Thiophenol | Thioether |

| Nitrogen | Aniline | Secondary Amine |

| Oxygen | Sodium Phenoxide | Aryl Ether |

This table illustrates potential transformations based on the general reactivity of chloroacetamides.

The reactivity of the chloroacetamido group is not static; it is influenced by the molecular structure. Studies on various chloroacetamide analogs reveal key structure-reactivity relationships. The degree of chlorination on the acetyl group significantly affects the reaction pathway. For instance, monochloroacetamides (like the title compound) and dichloroacetamides typically undergo transformation via nucleophilic substitution. nih.gov In contrast, trichloroacetamides predominantly react through reductive dechlorination. nih.gov

Furthermore, the nature of the substituents on the amide nitrogen can influence the reaction kinetics. The steric and electronic properties of these groups can impact the accessibility of the electrophilic carbon and the stability of the transition state during nucleophilic attack. nih.gov Research on N-(substituted phenyl)-2-chloroacetamides has shown that the position and type of substituent on the phenyl ring can alter the biological activity of the molecule, which is intrinsically linked to its chemical reactivity. nih.gov High lipophilicity, for example, conferred by halogenated p-substituted phenyl rings, can enhance the ability of these compounds to traverse cell membranes. nih.gov

Selective Manipulation of the Tert-butyl Ester Moiety

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled acidic environments.

A standard and highly effective method for removing a tert-butyl ester is through acidolysis with a strong acid, most commonly Trifluoroacetic Acid (TFA). researchgate.nettandfonline.com The reaction is typically performed using a solution of TFA in a solvent like Dichloromethane (B109758) (DCM). researchgate.net

The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation. This cation is then typically deprotonated to form isobutene gas, driving the reaction to completion. stackexchange.comechemi.com The process results in the formation of the free carboxylic acid. In the context of peptide synthesis, cleavage cocktails containing TFA and various scavengers (like water, phenol, or triisopropylsilane) are used to capture the reactive tert-butyl cations and prevent side reactions with sensitive amino acid residues. nih.govpeptide.com

Table 2: Common Reagents for Tert-butyl Ester Deprotection

| Reagent(s) | Typical Conditions | Byproducts |

|---|---|---|

| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | Room Temperature | Isobutene, t-butyl trifluoroacetate |

| Hydrochloric Acid (HCl) in Organic Solvent | Room Temperature | Isobutene |

Achieving selective deprotection is crucial when a molecule contains multiple acid-labile groups. While strong acids like TFA will typically cleave all such groups non-selectively, certain Lewis acids offer a path to chemoselectivity. acs.org Zinc Bromide (ZnBr₂) in DCM has been explored for the selective hydrolysis of tert-butyl esters in the presence of other acid-sensitive functionalities. acs.orgmanchester.ac.uknih.govsemanticscholar.org

However, the selectivity of ZnBr₂ is highly substrate-dependent. Research has shown that while it can effectively cleave tert-butyl esters in the presence of N-(PhF) protected amines, it is not selective over N-Boc or N-trityl groups, which are also found to be labile under these conditions. acs.orgacs.orgmanchester.ac.uk In some cases, instead of achieving selective ester cleavage, treatment with ZnBr₂ can lead to the removal of both the N-Boc and the tert-butyl ester protecting groups. acs.org Therefore, its application requires careful consideration of the other protecting groups present in the molecule. Lewis basic functional groups, such as alcohols and amides, may also inhibit the reaction. acs.orgresearchgate.net

Transesterification is a process that converts one ester into another through reaction with an alcohol. This reaction provides a method for interconverting the tert-butyl ester of the title compound into other esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) without proceeding through the free carboxylic acid. This can be particularly useful if the desired final product is an ester other than the tert-butyl variant.

The reaction can be accomplished by heating the tert-butyl ester with an excess of the desired alcohol. lookchem.com In some cases, the reaction is facilitated by a catalyst. For example, borane (B79455) catalysts like B(C₆F₅)₃ have been shown to catalyze the transesterification of tert-butyl esters under mild conditions. rsc.org This method offers a facile and often high-yielding protocol that is remarkably chemoselective, preserving other functional groups within the molecule. rsc.org

Conclusion and Future Research Perspectives

Current Paradigms and Trends in the Synthesis and Application of Alpha-Haloamide Derivatives

Alpha-haloamides are recognized as crucial building blocks in organic synthesis due to their inherent reactivity, which allows for a diverse range of functionalizations. nih.gov The classical and still widely practiced approach to the synthesis of achiral α-halo amides involves the substitution at the carbonyl group of an α-haloacetyl halide with a nucleophilic amine. nih.gov This method remains a cornerstone for accessing a wide variety of these derivatives.

Current trends are increasingly focused on the development of stereoselective synthetic methods to produce enantioenriched α-haloamides, which are valuable precursors for chiral molecules in the pharmaceutical and agrochemical industries. The applications of these derivatives are extensive, primarily revolving around their use in carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov They are frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura, Kumada-Corriu, Negishi, and Hiyama reactions, to introduce aryl groups at the α-position. thieme-connect.de Furthermore, radical-mediated transformations of α-haloamides have emerged as a powerful strategy for the construction of cyclic compounds. nih.gov Their utility as latent enolates in reactions like the Mannich-type reaction highlights their versatility in asymmetric synthesis. acs.org

A significant area of application is in the synthesis of biologically active compounds. The α-aryl amide moiety, readily accessible from α-halo amides, is a common feature in numerous pharmaceuticals. thieme-connect.de The ability to undergo nucleophilic substitution at the α-carbon also makes them key intermediates for the synthesis of α-amino amides and other functionalized amide derivatives. nih.gov

Emerging Methodologies for Enhanced Reaction Selectivity and Process Efficiency

The quest for more selective, efficient, and sustainable synthetic methods has led to the development of several emerging methodologies in the field of alpha-haloamide chemistry. A prominent trend is the use of advanced catalytic systems to control reaction outcomes with high precision.

Catalytic Asymmetric Synthesis: Recent advancements have focused on catalytic enantioselective methods to produce chiral α-haloamides. These approaches often utilize chiral catalysts to control the stereochemistry of the halogenation step or subsequent transformations. mdpi.com Dual catalysis, combining an amine catalyst with a metal co-catalyst, has shown promise in the α-functionalization of α-branched aldehydes, a related class of compounds, suggesting potential for similar strategies with amides. nih.gov

Flow Chemistry: The implementation of continuous flow technologies offers significant advantages in terms of safety, scalability, and reaction control for the synthesis and functionalization of α-haloamides. Flow reactors can handle hazardous reagents and intermediates more safely and allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities.

Prospective Avenues for Novel Synthetic Transformations and Material Science Applications

The unique reactivity of alpha-haloamides, including Tert-butyl 2-(2-chloroacetamido)acetate, opens up exciting possibilities for future research in both synthetic methodology and materials science.

Novel Synthetic Transformations: The development of novel catalytic systems that can activate the C-H bond adjacent to the amide nitrogen or the α-carbon will continue to be a major research focus. This would allow for the direct functionalization of simple amide precursors, bypassing the need for pre-halogenated substrates. Furthermore, exploring the reactivity of α-haloamides in multicomponent reactions could provide rapid access to complex molecular architectures from simple starting materials. rsc.org The design of new racemization-free coupling reagents for the synthesis of chiral amides and peptides is another area of active research that could benefit from the unique properties of α-haloamides. rsc.org

Material Science Applications: While the direct application of this compound in materials science is not yet extensively documented, the functional group presents significant potential. The reactive chloroacetamide moiety can be utilized for post-polymerization modification of polymers, allowing for the introduction of specific functionalities onto a polymer backbone. This could be valuable in the development of functional materials such as resins, coatings, and hydrogels with tailored properties.

For instance, polymers bearing the this compound unit could serve as scaffolds for grafting other molecules through nucleophilic substitution of the chlorine atom. The tert-butyl ester group can be selectively cleaved under acidic conditions to reveal a carboxylic acid, providing a handle for further functionalization or for altering the polymer's solubility and other physical properties. cmu.edu There is also potential for using alpha-haloamide derivatives as monomers in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which would enable the synthesis of well-defined polymers with novel architectures and functionalities. The incorporation of such functional monomers could lead to the development of "smart" materials that respond to external stimuli.

The broader class of organoboron compounds, which can be synthesized from α-haloamide precursors, has established applications in materials science, particularly in the field of organic electronics. nih.gov This suggests an indirect but promising route for the application of α-haloamide derivatives in the creation of new functional materials.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(2-chloroacetamido)acetate, and what critical parameters influence yield?

The synthesis typically involves introducing a chloroacetamido group onto a tert-butyl ester backbone. A two-step approach is often employed: (1) activation of the tert-butyl acetate precursor with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) under anhydrous conditions, followed by (2) coupling with a glycine derivative or amine-containing substrate. Key parameters include reaction temperature (0–25°C to minimize side reactions), stoichiometric control of the chlorinating agent, and use of non-nucleophilic bases (e.g., triethylamine) to scavenge HCl . Purification via flash chromatography (hexane/ethyl acetate gradients) is standard to isolate the product.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 27–30 ppm (¹³C). The chloroacetamido moiety shows a characteristic CH₂Cl triplet at ~4.0 ppm (¹H) and 40–45 ppm (¹³C). Amide protons resonate at 6.5–7.5 ppm but may broaden due to hydrogen bonding .

- IR Spectroscopy : Strong absorption at ~1650–1700 cm⁻¹ confirms the ester carbonyl (C=O), while the amide N-H stretch appears at ~3300 cm⁻¹.

- Mass Spectrometry : ESI-MS typically displays [M+Na]⁺ or [M+H]⁺ ions, with fragmentation patterns indicating loss of the tert-butyl group (Δm/z = 56) .

Advanced Research Questions

Q. How can competing nucleophilic reactions be controlled during the synthesis of this compound derivatives?

The chloroacetamido group is susceptible to nucleophilic attack by solvents or reagents. To mitigate this:

- Use aprotic solvents (e.g., dichloromethane, THF) to avoid hydrolysis.

- Avoid excess base, which may deprotonate the amide and trigger intramolecular cyclization.

- Introduce protecting groups (e.g., Fmoc for amines) when functionalizing the amide nitrogen. Kinetic studies suggest that maintaining a reaction pH < 8 minimizes unwanted side reactions .

Q. What strategies are effective in resolving contradictions in NMR data for this compound analogs?

Discrepancies in chemical shifts or splitting patterns often arise from rotational isomerism or solvent effects. Strategies include:

- Variable-temperature NMR (VT-NMR) to coalesce rotameric signals.

- Deuterated solvents with low polarity (e.g., CDCl₃) to reduce hydrogen bonding interference.

- 2D experiments (HSQC, HMBC) to confirm connectivity and rule out impurities .

Q. How does the tert-butyl group influence the stability and reactivity of chloroacetamido esters in nucleophilic environments?

The tert-butyl group provides steric bulk, shielding the ester carbonyl from nucleophilic attack and enhancing thermal stability. However, under acidic conditions (e.g., TFA), the ester is cleaved to release the carboxylic acid, enabling further functionalization. Computational studies (DFT) indicate that the tert-butyl group lowers the LUMO energy of the adjacent carbonyl, increasing electrophilicity at the chloroacetamido site .

Q. What computational methods are used to predict the reactivity of this compound in complex reaction systems?

- DFT Calculations : To model transition states for nucleophilic substitution (SN2) at the chloroacetamido group.

- Molecular Dynamics (MD) Simulations : To study solvent effects on reaction pathways.

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates. These methods are validated against experimental kinetic data from LC-MS monitoring .

Methodological Considerations

- Reaction Optimization : Use design-of-experiment (DoE) approaches to screen parameters (e.g., solvent, catalyst, temperature) systematically. Evidence suggests that simplex algorithms efficiently minimize side-product formation .

- Safety Protocols : Chloroacetamido derivatives are potential alkylating agents. Handle under fume hoods with nitrile gloves and PPE. Waste must be neutralized with 10% sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.